N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: is a complex organic compound featuring a thiazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylthiazole, pyridine-3-carboxaldehyde, and aniline.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of acid catalysts to enhance the Schiff base formation.
Solvents: Selection of appropriate solvents to facilitate each reaction step and ensure efficient separation and purification of intermediates and final product.
Temperature Control: Precise temperature control to avoid side reactions and degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The unique structure of the compound makes it a potential lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
Materials Science: The compound’s structural properties may be exploited in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and the pyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-4-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Similar structure but with a pyridin-2-ylmethyl group.
N-[(2E)-4-phenyl-3-(quinolin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Contains a quinoline moiety instead of pyridine.
Uniqueness
Structural Features: The combination of a thiazole ring, a phenyl group, and a pyridine moiety in N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique and not commonly found in other compounds, which may confer unique biological activities.
Reactivity: The specific arrangement of functional groups allows for a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N,4-diphenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-3-9-18(10-4-1)20-16-25-21(23-19-11-5-2-6-12-19)24(20)15-17-8-7-13-22-14-17/h1-14,16H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGWDSRXEQHWPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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